N,N-Diisopropylmethylamine

Catalog No.
S708520
CAS No.
10342-97-9
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diisopropylmethylamine

CAS Number

10342-97-9

Product Name

N,N-Diisopropylmethylamine

IUPAC Name

N-methyl-N-propan-2-ylpropan-2-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-6(2)8(5)7(3)4/h6-7H,1-5H3

InChI Key

ISRXMEYARGEVIU-UHFFFAOYSA-N

SMILES

CC(C)N(C)C(C)C

Canonical SMILES

CC(C)N(C)C(C)C

Organic Synthesis:

  • As a Base: Due to its steric hindrance, N,N-Diisopropylmethylamine acts as a weak nucleophile while still possessing basicity. This makes it ideal for deprotonation reactions in organic synthesis, particularly for reactions involving strong acids. For instance, it is used in the Mannich reaction, a condensation reaction for synthesizing β-amino carbonyl compounds [PubChem, N,N-Diisopropylmethylamine, ].
  • Catalyst: N,N-Diisopropylmethylamine can act as a catalyst in various organic transformations, such as aldol condensations and Diels-Alder reactions. Its steric bulk helps control the reaction pathway and improve selectivity [Sigma-Aldrich, N,N-Diisopropylmethylamine, ].

Analytical Chemistry:

  • Extraction: N,N-Diisopropylmethylamine can be used as an extraction solvent for various organic compounds. Its lipophilic nature allows it to efficiently extract analytes from aqueous solutions [Sigma-Aldrich, N,N-Diisopropylmethylamine, ].

Material Science:

  • Polymerization: N,N-Diisopropylmethylamine can act as a catalyst or initiator in the polymerization of certain monomers due to its basic nature [Sigma-Aldrich, N,N-Diisopropylmethylamine, ].

N,N-Diisopropylmethylamine, often referred to as Hünig's base, is a tertiary amine characterized by its molecular formula C8H19NC_8H_{19}N and a molecular weight of approximately 129.25 g/mol. The structure consists of a nitrogen atom bonded to two isopropyl groups and one methyl group, creating significant steric hindrance around the nitrogen. This steric hindrance limits the compound's nucleophilicity, making it a useful non-nucleophilic base in organic synthesis .

, including:

  • Amide Coupling: It facilitates the formation of amides from carboxylic acids and amines without competing as a nucleophile due to its steric bulk .
  • Alkylation Reactions: The compound can selectively alkylate secondary amines to form tertiary amines, minimizing side reactions that typically lead to quaternary ammonium salts .
  • Transition Metal-Catalyzed Reactions: It serves as a base in cross-coupling reactions such as Heck and Sonogashira reactions, enhancing reaction efficiency by stabilizing intermediates .

The synthesis of N,N-Diisopropylmethylamine can be achieved through several methods:

  • Alkylation of Diisopropylamine: The most common method involves the alkylation of diisopropylamine with methyl iodide or other suitable alkylating agents under basic conditions .
  • Catalytic Reduction: Another approach includes the electrochemical reduction of azobenzenes using N,N-Diisopropylmethylamine as a mediator, showcasing its utility in more complex synthetic pathways .
  • Reactions with Paraldehyde: A method detailed in patents involves reacting paraldehyde with diisopropylamine and metal hydrides under controlled conditions to yield N,N-Diisopropylmethylamine with varying yields based on reaction parameters .

N,N-Diisopropylmethylamine is widely used in organic chemistry for:

  • Peptide Synthesis: It acts as a coupling agent, facilitating the formation of peptide bonds without interfering with the reaction mechanism due to its steric hindrance .
  • Pharmaceutical Development: Its role as a non-nucleophilic base makes it valuable in synthesizing various pharmaceutical compounds.
  • Material Science: Employed in polymer chemistry for modifying polymer structures through various coupling reactions .

N,N-Diisopropylmethylamine shares structural similarities with several other compounds, notably:

Compound NameStructure TypeUnique Features
TriethylamineTertiary AmineLess sterically hindered; stronger base than N,N-Diisopropylmethylamine
DiisopropylamineTertiary AmineLacks the methyl group; used similarly but less hindered
N,N-DiethylmethylamineTertiary AmineSimilar structure but with ethyl groups; less steric hindrance
N-MethylpyrrolidineHeterocyclic AmineDifferent ring structure; used in different applications

N,N-Diisopropylmethylamine's unique steric hindrance and low nucleophilicity distinguish it from these compounds, making it particularly suitable for specific applications where these properties are advantageous .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

N,N-Diisopropylmethylamine

Dates

Modify: 2023-08-15

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